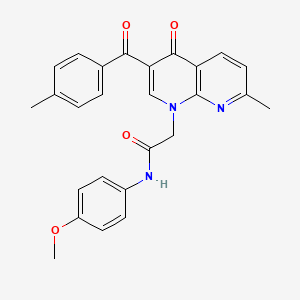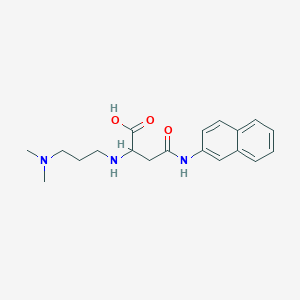
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole (CMMPO) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. CMMPO is a member of the oxazole family and is composed of a five-member ring with a nitrogen atom at the center and two oxygen atoms at the corners. It is a colorless solid that is soluble in water and has a boiling point of 246°C. CMMPO has been used in a variety of scientific research applications, ranging from organic synthesis to drug discovery.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to the oxazole compound, demonstrates exceptional corrosion inhibition on mild steel in hydrochloric acid medium. With an efficiency up to 98%, it's highlighted for its protective capabilities at low concentrations. This efficiency is attributed to its chemisorption on the steel surface, following Langmuir's adsorption isotherm. This application is crucial for extending the lifespan of metal structures in corrosive environments (Bentiss et al., 2009).
Synthetic Chemistry
In synthetic chemistry, 2-(Halomethyl)-4,5-diphenyloxazoles, closely related to the chloromethyl oxazole, serve as reactive scaffolds. They facilitate the synthesis of various substituted oxazoles through nucleophilic substitution reactions. This versatility is particularly useful in the preparation of compounds with potential pharmaceutical applications, demonstrating the compound's role in expanding synthetic methodologies (Patil & Luzzio, 2016).
Optoelectronic Properties
Research on oxazolidine derivatives, including those synthesized from chloro- and methoxy-substituted aromatic aldehydes, sheds light on their optoelectronic properties. These compounds exhibit significant intra-molecular charge transfer, making them candidates for applications in optoelectronic devices. The study employs density functional theory and time-dependent DFT to analyze their electronic and photophysical properties, underscoring the potential of oxazole derivatives in the development of advanced materials (Abbas et al., 2018).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZBMZDVUFFUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2512820.png)
![5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B2512822.png)
![N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2512826.png)


![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)


![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)